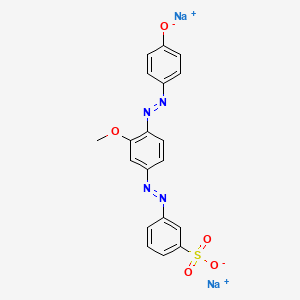
Propionic acid, 3-(p-methoxyphenyl)-2-phenyl-, 2-(diethylamino)ethyl ester hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride is a complex organic compound that features a combination of aromatic and aliphatic structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride typically involves multiple steps, starting with the preparation of the core structure. The process often includes:
Formation of the p-methoxyphenyl group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the phenylpropionyloxy group: This step may involve esterification reactions.
Introduction of the diethylammonium group: This is usually done through nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common, depending on the reactive sites within the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumbromide: Similar structure but with a bromide ion instead of chloride.
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumfluoride: Fluoride ion substitution.
Uniqueness
Diethyl(2-(3-(p-methoxyphenyl)-2-phenylpropionyloxy)ethyl)ammoniumchloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3820-14-2 |
|---|---|
Molekularformel |
C22H30ClNO3 |
Molekulargewicht |
391.9 g/mol |
IUPAC-Name |
2-(diethylamino)ethyl 3-(4-methoxyphenyl)-2-phenylpropanoate;hydrochloride |
InChI |
InChI=1S/C22H29NO3.ClH/c1-4-23(5-2)15-16-26-22(24)21(19-9-7-6-8-10-19)17-18-11-13-20(25-3)14-12-18;/h6-14,21H,4-5,15-17H2,1-3H3;1H |
InChI-Schlüssel |
ONSDBVPINMGIBB-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC(=O)C(CC1=CC=C(C=C1)OC)C2=CC=CC=C2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


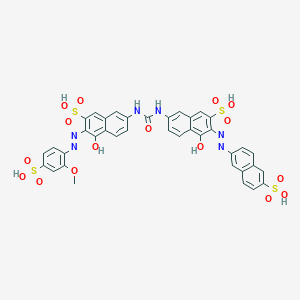
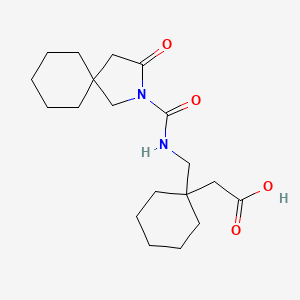

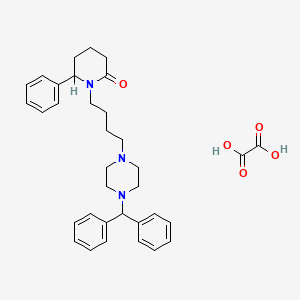

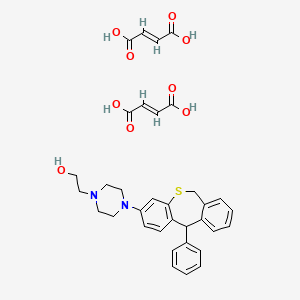
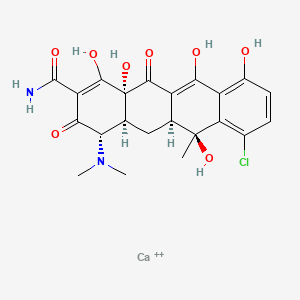
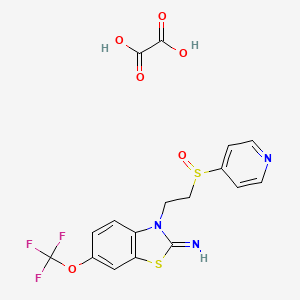

![14-ethoxy-3,10,17,24-tetrazaoctacyclo[13.13.2.02,10.04,9.012,29.016,24.018,23.026,30]triaconta-1(29),2,4,6,8,12,14,16,18,20,22,26(30),27-tridecaene-11,25-dione](/img/structure/B15189732.png)

